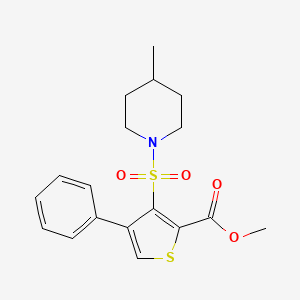
4-Cyclobutylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylaniline hydrochloride typically involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a Friedel-Crafts alkylation reaction with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-cyclobutylaniline.
Formation of Hydrochloride Salt: The resulting 4-cyclobutylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Friedel-Crafts Alkylation: Using industrial reactors and precise control of temperature and reaction time.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
4-Cyclobutylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclobutyl-substituted aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aniline ring can be further functionalized with different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base, 4-cyclobutylaniline.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-cyclobutylaniline .
Scientific Research Applications
4-Cyclobutylaniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
4-Cyclobutylaniline hydrochloride can be compared with other similar compounds such as:
4-Cyclohexylaniline hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
4-Cyclopentylaniline hydrochloride: Similar structure but with a cyclopentyl group.
4-Methylcyclobutylaniline hydrochloride: Similar structure but with a methyl group on the cyclobutyl ring.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
4-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKWAUBUWCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)


![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)
